molecular formula C28H32O15 B14057750 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,4R,5S)-3,4,5-trihydroxy-6-((((2R,4S,5R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,4R,5S)-3,4,5-trihydroxy-6-((((2R,4S,5R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B14057750
M. Wt: 608.5 g/mol
InChI Key: GZSOSUNBTXMUFQ-FEXRQTDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,4R,5S)-3,4,5-trihydroxy-6-((((2R,4S,5R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one” is a complex organic molecule with multiple hydroxyl groups and a chromenone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromenone core. The hydroxyl and methoxy groups are introduced through specific reactions such as hydroxylation and methylation. The glycosidic linkages are formed using glycosyl donors and acceptors under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding, while the chromenone core may interact with enzymes or receptors. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl and methoxy groups.

    Kaempferol: Another flavonoid with a similar chromenone core.

    Rutin: A glycosylated flavonoid with similar structural features.

Uniqueness

This compound is unique due to its specific combination of hydroxyl, methoxy, and glycosidic groups, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10?,19?,21-,22+,23-,24+,25?,26?,27+,28+/m0/s1

InChI Key

GZSOSUNBTXMUFQ-FEXRQTDSSA-N

Isomeric SMILES

CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@H](C([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.